molecular formula C27H32O16 B3029037 5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside CAS No. 501434-65-7

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside

Cat. No.: B3029037
CAS No.: 501434-65-7
M. Wt: 612.5 g/mol
InChI Key: YIVXUBJSZSRYMU-BVOAZBDASA-N
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Description

5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside, also known as this compound, is a useful research compound. Its molecular formula is C27H32O16 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one is 612.16903493 g/mol and the complexity rating of the compound is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies

  • The solubilities of certain saccharides, including compounds structurally similar to the requested molecule, have been studied in ethanol-water mixtures. This research contributes to understanding the solubility behavior of complex molecules in different solvents, which is crucial for pharmaceutical and chemical processing applications (Gong et al., 2012).

Catalytic Applications

  • Research on 2-amino glucose, structurally related to the molecule , discusses its use in synthesizing environmentally friendly nanocatalysts for green chemistry applications (Aghazadeh & Nikpassand, 2019).

Computational Chemistry and Vibrational Spectroscopy

  • A study focused on the computational and vibrational spectroscopy analysis of quercetin 3-D-galactoside, a compound related to the queried molecule. This research provides insights into the molecular properties and potential applications in fields like materials science and drug design (Aydın & Özpozan, 2020).

Organic Synthesis and Asymmetric Catalysis

  • Studies on chiral hydroxyl monophosphane and bisphospholanes derived from D-mannitol, which shares structural features with the requested molecule, show applications in asymmetric catalysis, an essential process in pharmaceutical synthesis (Li et al., 2000).

Bioremediation and Environmental Applications

  • Research on laccase from Fusarium incarnatum used in the bioremediation of Bisphenol A, a compound structurally similar to the requested molecule, showcases the potential of enzymes in environmental cleanup processes (Chhaya & Gupte, 2013).

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as flavonoid-7-o-glycosides , which are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways

Action Environment

The action, efficacy, and stability of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside may be influenced by various environmental factors . These could include pH, temperature, presence of other compounds, and specific conditions within the cellular environment.

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2/t12-,15+,16+,18+,19+,21-,22-,23+,24+,26+,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXUBJSZSRYMU-BVOAZBDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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